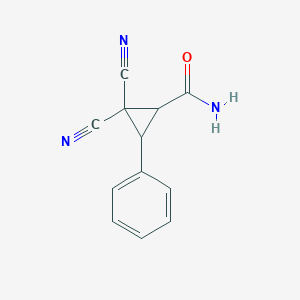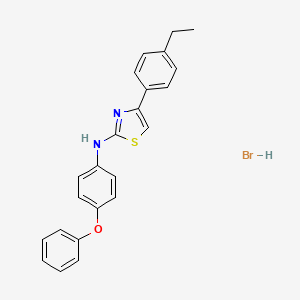![molecular formula C25H18N4O4 B4891153 5-{[1-(3-nitrobenzyl)-1H-indol-3-yl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B4891153.png)
5-{[1-(3-nitrobenzyl)-1H-indol-3-yl]methylene}-3-phenyl-2,4-imidazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[1-(3-nitrobenzyl)-1H-indol-3-yl]methylene}-3-phenyl-2,4-imidazolidinedione, commonly known as NBMPR, is a synthetic compound that has been extensively studied for its biochemical and physiological effects. It was first synthesized in the 1970s as a potent inhibitor of nucleoside transporters, which are responsible for the uptake of nucleosides into cells. Since then, NBMPR has been widely used in scientific research to study the mechanisms of nucleoside transport and its role in various physiological processes.
作用機序
NBMPR is a potent inhibitor of nucleoside transporters, which are responsible for the uptake of nucleosides into cells. Nucleosides are essential building blocks of DNA and RNA, and their transport is critical for cellular metabolism. NBMPR inhibits nucleoside transport by binding to the nucleoside transporter and blocking its activity. This leads to a decrease in the uptake of nucleosides into cells, which can have profound effects on cellular metabolism.
Biochemical and physiological effects:
The biochemical and physiological effects of NBMPR are complex and varied. Inhibition of nucleoside transport can lead to a decrease in the availability of nucleosides for DNA and RNA synthesis, which can have profound effects on cellular metabolism. NBMPR has been shown to affect the proliferation of cancer cells, the function of the immune system, and the regulation of neurotransmitters in the brain.
実験室実験の利点と制限
NBMPR has several advantages as a tool for scientific research. It is a potent and specific inhibitor of nucleoside transporters, which allows researchers to study the role of nucleoside transport in various physiological processes. However, NBMPR also has limitations. It is a synthetic compound that is not found in nature, which can limit its relevance to physiological processes. Additionally, NBMPR can have off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on NBMPR. One area of interest is the development of new inhibitors of nucleoside transporters that have improved specificity and efficacy. Another area of interest is the study of the role of nucleoside transport in cancer and other diseases, and the development of new therapies that target nucleoside transporters. Finally, there is a need for further research on the biochemical and physiological effects of NBMPR, and its potential applications in various fields of scientific research.
合成法
The synthesis of NBMPR involves several steps, starting with the reaction of 3-nitrobenzaldehyde with indole-3-acetaldehyde to form the intermediate 1-(3-nitrobenzyl)-1H-indole-3-carbinol. This intermediate is then reacted with 2,4-thiazolidinedione and phenylacetic acid to form the final product, NBMPR. The synthesis of NBMPR is a complex process that requires specialized equipment and expertise.
科学的研究の応用
NBMPR has been extensively studied for its scientific research applications. It is commonly used as a tool to study the mechanisms of nucleoside transport and its role in various physiological processes. NBMPR has been used to study the transport of nucleosides in cancer cells, the regulation of nucleoside transport in the brain, and the role of nucleoside transport in the immune system.
特性
IUPAC Name |
(5E)-5-[[1-[(3-nitrophenyl)methyl]indol-3-yl]methylidene]-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4O4/c30-24-22(26-25(31)28(24)19-8-2-1-3-9-19)14-18-16-27(23-12-5-4-11-21(18)23)15-17-7-6-10-20(13-17)29(32)33/h1-14,16H,15H2,(H,26,31)/b22-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHBVFGVDRVKLV-HYARGMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC5=CC(=CC=C5)[N+](=O)[O-])NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CN(C4=CC=CC=C43)CC5=CC(=CC=C5)[N+](=O)[O-])/NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-{[1-(3-nitrobenzyl)-1H-indol-3-yl]methylidene}-3-phenylimidazolidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

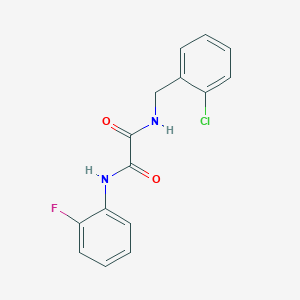
![2-{[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B4891086.png)
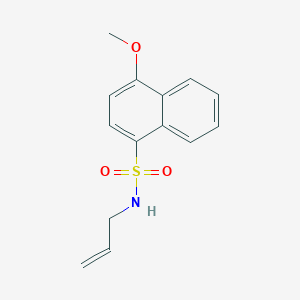
![4-bromo-2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B4891091.png)
![N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4891097.png)
![butyl [2,2,2-trifluoro-1-[(4-methoxyphenyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4891100.png)
![2-[(2,4,6-trichlorophenyl)amino]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4891104.png)
![3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-(2-methyl-2-propen-1-yl)benzamide](/img/structure/B4891122.png)
![N-[4-acetyl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4891127.png)
![7-(3-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4891135.png)
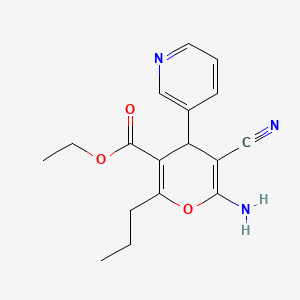
![[1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B4891146.png)
